molecular formula C21H21NO4S2 B5101680 (5E)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5101680
M. Wt: 415.5 g/mol
InChI Key: AIJAZDFFRCFYQC-CPNJWEJPSA-N
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Description

(5E)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable aldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a base such as sodium hydroxide to form the thiazolidinone ring.

    Substitution Reactions: The ethoxy and phenoxy groups are introduced through nucleophilic substitution reactions. The appropriate ethoxy and phenoxy derivatives are reacted with the thiazolidinone core under basic conditions to achieve the desired substitutions.

    Benzylidene Formation: The final step involves the formation of the benzylidene moiety. This is typically achieved by reacting the substituted thiazolidinone with a suitable benzaldehyde derivative under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or phenoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural features, this compound can be explored as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.

    Biological Studies: It can be used in studies to understand the mechanisms of action of thiazolidinone derivatives and their interactions with biological targets.

    Chemical Biology: The compound can serve as a tool to probe biological pathways and identify potential therapeutic targets.

    Industrial Applications: Its unique chemical properties may find applications in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The benzylidene moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Unique due to its specific substitutions and benzylidene group.

    Other Thiazolidinones: Compounds with different substitutions on the thiazolidinone core, which may exhibit varying biological activities.

    Benzylidene Derivatives: Compounds with different core structures but similar benzylidene groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazolidinones and benzylidene derivatives.

Properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-3-24-18-12-15(13-19-20(23)22-21(27)28-19)7-8-17(18)26-10-9-25-16-6-4-5-14(2)11-16/h4-8,11-13H,3,9-10H2,1-2H3,(H,22,23,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJAZDFFRCFYQC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCOC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCOC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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